molecular formula C22H19ClN2O4 B2582253 ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946255-00-1

ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2582253
CAS No.: 946255-00-1
M. Wt: 410.85
InChI Key: ZCASQCLOFSIAIY-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a chlorophenyl group, and a benzoate ester, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the pyridine ring in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The amide bond is formed by reacting the chlorophenyl-substituted pyridine with an appropriate amine under amide coupling conditions.

    Esterification: The final step involves esterification to introduce the benzoate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate: Similar structure but with a different position of the chlorine atom.

    Ethyl 4-{1-[(3-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate: Bromine instead of chlorine.

    This compound: Different substituents on the aromatic rings.

Properties

IUPAC Name

ethyl 4-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)16-8-10-18(11-9-16)24-20(26)19-7-4-12-25(21(19)27)14-15-5-3-6-17(23)13-15/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCASQCLOFSIAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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